molecular formula C13H10Cl3O3P B14708750 Diphenyl (trichloromethyl)phosphonate CAS No. 23614-63-3

Diphenyl (trichloromethyl)phosphonate

Cat. No.: B14708750
CAS No.: 23614-63-3
M. Wt: 351.5 g/mol
InChI Key: APAODAPMDZPMAR-UHFFFAOYSA-N
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Description

Diphenyl (trichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trichloromethyl group attached to a phosphonate moiety, with two phenyl groups bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl (trichloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with trichloromethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Diphenyl (trichloromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield diphenyl (alkoxy)phosphonate .

Mechanism of Action

The mechanism of action of diphenyl (trichloromethyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The trichloromethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .

Comparison with Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the trichloromethyl group.

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the trichloromethyl group.

    Diethyl (trichloromethyl)phosphonate: Similar but with ethyl groups instead of phenyl groups.

Uniqueness: Diphenyl (trichloromethyl)phosphonate is unique due to the presence of both phenyl and trichloromethyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets .

Properties

CAS No.

23614-63-3

Molecular Formula

C13H10Cl3O3P

Molecular Weight

351.5 g/mol

IUPAC Name

[phenoxy(trichloromethyl)phosphoryl]oxybenzene

InChI

InChI=1S/C13H10Cl3O3P/c14-13(15,16)20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H

InChI Key

APAODAPMDZPMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(Cl)(Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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